GeA-69
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GeA-69 は、ポリADPリボースポリメラーゼ 14 (PARP14) の選択的アロステリック阻害剤であり、特にマクロドメイン 2 (MD2) を標的としています。 この化合物は、2.1 µM の解離定数 (Kd) 値を持っています 。 This compound は、レーザー誘起 DNA 損傷部位への PARP14 MD2 の動員を阻止することにより、DNA 損傷修復メカニズムに重要な役割を果たしています .
科学的研究の応用
GeA-69 has a wide range of scientific research applications, including:
作用機序
GeA-69 は、PARP14 のマクロドメイン 2 (MD2) に選択的に結合することにより、その効果を発揮します。 この結合は、PARP14 が DNA 損傷部位に動員されるのを防ぎ、DNA 修復メカニズムにおけるその役割を阻害します 。 関与する分子標的と経路には、PARP14 の機能に不可欠な、MD2 へのアデノシン二リン酸リボース (ADPR) の結合の阻害が含まれます .
類似の化合物:
オラパリブ: がん治療で使用される別の PARP 阻害剤。
ルカパリブ: がん治療に適用される PARP 阻害剤。
ニラパリブ: 卵巣がんの治療に使用される PARP 阻害剤.
This compound の独自性: this compound は、PARP14 マクロドメイン 2 の選択的阻害によりユニークであり、異なるドメインまたは PARP アイソフォームを標的とする他の PARP 阻害剤とは異なります 。 この選択性により、this compound は、DNA 修復における PARP14 の特定の機能と、その潜在的な治療用途を研究するための貴重なツールになります .
生化学分析
Biochemical Properties
GeA-69 plays a crucial role in biochemical reactions by inhibiting the activity of PARP14, a protein involved in various cellular processes, including DNA repair . The compound interacts with macrodomain 2 of PARP14, preventing its recruitment to sites of DNA damage . This interaction is characterized by a low micromolar affinity, making this compound a potent inhibitor . Additionally, this compound exhibits moderate cytotoxicity among HeLa, U-2 OS, and HEK293 cells, indicating its potential as a therapeutic agent .
Cellular Effects
This compound influences various cellular processes by inhibiting PARP14 activity. This inhibition prevents the localization of PARP14 to DNA damage sites, thereby affecting DNA repair mechanisms . The compound also exhibits moderate cytotoxicity in HeLa, U-2 OS, and HEK293 cells, with EC50 values of 58 µM, 52 µM, and 54 µM, respectively . These effects suggest that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to macrodomain 2 of PARP14 . This binding prevents the recruitment of PARP14 to sites of DNA damage, thereby inhibiting its role in DNA repair . The allosteric binding mechanism of this compound ensures its selectivity over other human macrodomains, making it a highly specific inhibitor . This specificity is crucial for its potential therapeutic applications, as it minimizes off-target effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific storage conditions, such as 4°C for solid form and -80°C for solutions . Over time, this compound prevents the recruitment of PARP14 to DNA damage sites, which can lead to long-term effects on cellular function . These effects have been observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower concentrations, the compound effectively inhibits PARP14 activity without causing significant cytotoxicity . At higher doses, this compound exhibits moderate cytotoxicity, which can lead to adverse effects . These dosage-dependent effects are crucial for determining the therapeutic window of this compound and optimizing its use in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA damage repair . The compound interacts with PARP14, a key enzyme in these pathways, and inhibits its activity . This inhibition affects the recruitment of PARP14 to DNA damage sites, thereby modulating the metabolic flux and levels of metabolites involved in DNA repair . Understanding these metabolic pathways is essential for elucidating the therapeutic potential of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound exhibits high cell permeability, with 2% passing paracellularly and 98% transcellularly over the membrane . This high permeability ensures efficient distribution of this compound within cells, allowing it to reach its target sites and exert its inhibitory effects on PARP14 . Additionally, the compound’s solubility in DMSO and methanol facilitates its use in various experimental settings .
Subcellular Localization
This compound predominantly localizes to sites of DNA damage within cells . This localization is facilitated by its interaction with macrodomain 2 of PARP14, which directs the compound to these specific compartments . The subcellular localization of this compound is crucial for its activity, as it ensures that the compound effectively inhibits PARP14 and prevents its recruitment to DNA damage sites . This targeted localization enhances the compound’s therapeutic potential by minimizing off-target effects .
準備方法
合成経路と反応条件: GeA-69 の合成には、主要な中間体の形成と、制御された条件下でのそれらの後続反応を含む、複数のステップが含まれます。 詳細な合成経路と反応条件は、所有権があり、入手可能な文献では公開されていません .
工業生産方法: this compound の工業生産には、通常、高収率と純度を確保するために、最適化された反応条件を使用した大規模合成が含まれます。 化合物はその後、結晶化またはクロマトグラフィーなどの技術を使用して精製されます .
化学反応の分析
反応の種類: GeA-69 は、以下を含むさまざまな化学反応を起こします。
酸化: this compound は、特定の条件下で酸化されて、酸化された誘導体を形成する可能性があります。
還元: 還元反応は、this compound を還元型に変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化された誘導体をもたらす可能性があり、還元は this compound の還元型を生成する可能性があります .
4. 科学研究への応用
This compound は、以下を含む幅広い科学研究への応用を持っています。
類似化合物との比較
Olaparib: Another PARP inhibitor used in cancer therapy.
Rucaparib: A PARP inhibitor with applications in cancer treatment.
Niraparib: A PARP inhibitor used for treating ovarian cancer.
Uniqueness of GeA-69: this compound is unique due to its selective inhibition of PARP14 macrodomain 2, which distinguishes it from other PARP inhibitors that target different domains or PARP isoforms . This selectivity makes this compound a valuable tool for studying the specific functions of PARP14 in DNA repair and its potential therapeutic applications .
特性
IUPAC Name |
N-[2-(9H-carbazol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-13(23)21-18-11-4-2-7-14(18)16-9-6-10-17-15-8-3-5-12-19(15)22-20(16)17/h2-12,22H,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPDVNYCIOHPGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CC=CC3=C2NC4=CC=CC=C34 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does GeA-69 interact with PARP14 MD2 and what are the downstream effects of this interaction?
A: this compound exhibits selective binding to PARP14 MD2, disrupting its ability to recognize and bind to adenosine diphosphate ribose (ADPR) modifications. [] This interaction is achieved through an allosteric mechanism, meaning this compound binds to a site distinct from the ADPR binding pocket, inducing conformational changes that prevent ADPR binding. The research demonstrates that this compound can engage PARP14 MD2 within cells, hindering its localization to DNA damage sites. [] This suggests a potential role for this compound in modulating PARP14-dependent DNA damage response pathways.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。